molecular formula C9H12O3 B2488741 Methyl 4-ethynyloxane-4-carboxylate CAS No. 1509901-08-9

Methyl 4-ethynyloxane-4-carboxylate

Cat. No.: B2488741
CAS No.: 1509901-08-9
M. Wt: 168.192
InChI Key: ZWYOBCBPOGJGOK-UHFFFAOYSA-N
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Description

Methyl 4-ethynyloxane-4-carboxylate is an organic compound with the molecular formula C9H12O3. It is a yellow to brown liquid with a molecular weight of 168.19 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 4-ethynyloxane-4-carboxylate has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyloxane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-ethynyloxane-4-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

  • Methyl 4-ethynyltetrahydro-2H-pyran-4-carboxylate
  • Methyl 4-ethynyl-2-oxopentanoate
  • Methyl 4-ethynylbenzoate

Uniqueness: Methyl 4-ethynyloxane-4-carboxylate is unique due to its specific structure, which includes an oxane ring and an ethynyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

methyl 4-ethynyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOBCBPOGJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester (1.01 g, 5 mmol) and copper powder (1.6 g, 25 mmol) were suspended in tetrahydrofuran (100 mL). Acetic acid (15 mL) was added and the reaction mixture was heated to 60° C. for 3 hours. After this time, the reaction mixture was poured onto water (copper powder was filtered off with the use of the filtration paper) and extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL). This water phase was extracted with diethyl ether (50 mL). Combined organic extracts were washed with brine (50 mL) and dried over magnesium sulfate, filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate), and concentrated under reduced pressure. After drying under high vacuum for one day, the title compound was isolated (0.84 g, quantitative yield) as a colorless oil. Rf=0.37, 30% ethyl acetate in iso-hexanes, phosphomolybdic acid in ethanol. LCMS (m/z) 169.0 [M+H]′ Tr=2.43 min (Gemini 5u C18 110 Å, 50×4.60 mm 5 micron column, 3.5 min, 2 ml/min, 5-100% acetonitrile/water, 0.1% acetic acid modifier gradient). 1H NMR (400 MHz, CDCl3): δ 3.80-3.67 (m, 4H), 3.73 (s, 3H), 2.34 (s, 1H), 1.98 (m, 2H), 1.80 (m, 2H).
Name
4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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